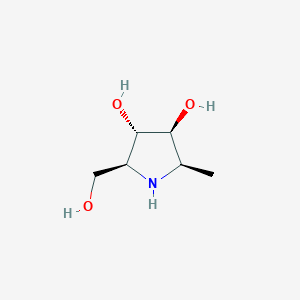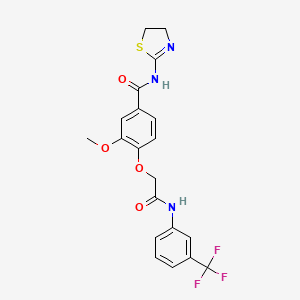
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties .
Aplicaciones Científicas De Investigación
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C20H18F3N3O4S |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C20H18F3N3O4S/c1-29-16-9-12(18(28)26-19-24-7-8-31-19)5-6-15(16)30-11-17(27)25-14-4-2-3-13(10-14)20(21,22)23/h2-6,9-10H,7-8,11H2,1H3,(H,25,27)(H,24,26,28) |
Clave InChI |
MAELVMZMWLAGSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NC2=NCCS2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


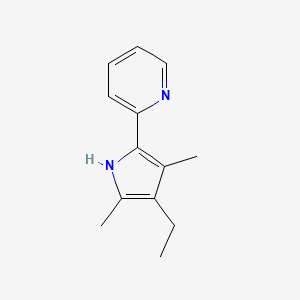

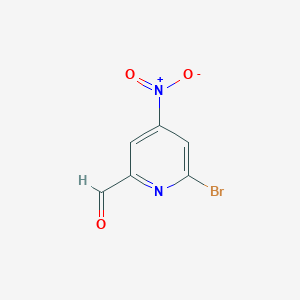
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)

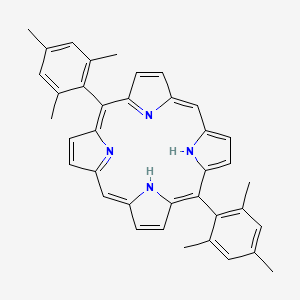
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)

